BenchChemオンラインストアへようこそ!

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate

Lipophilicity Drug-likeness Scaffold optimization

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate (CAS 1443980-64-0) is a Boc-protected morpholine derivative bearing a 2-oxocyclopentyl substituent at the 3-position. With a molecular formula of C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol, the compound exists as a white crystalline powder soluble in organic solvents.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 1443980-64-0
Cat. No. B1377430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate
CAS1443980-64-0
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2CCCC2=O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-11H,4-9H2,1-3H3
InChIKeyHTINMSUVZLMQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate (CAS 1443980-64-0) – Core Identity, Physicochemical Profile, and Intermediate Classification


Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate (CAS 1443980-64-0) is a Boc-protected morpholine derivative bearing a 2-oxocyclopentyl substituent at the 3-position [1]. With a molecular formula of C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol, the compound exists as a white crystalline powder soluble in organic solvents . The molecule features three pharmacologically relevant structural elements: a morpholine ring (a privileged scaffold in medicinal chemistry), a tert-butyloxycarbonyl (Boc) protecting group that enables controlled deprotection under mild acidic conditions, and a cyclopentanone moiety that provides a reactive ketone handle for further derivatization via nucleophilic addition or condensation reactions [2]. Its computed logP of 1.64 places it in a lipophilicity range favorable for membrane permeability while maintaining acceptable aqueous solubility characteristics for a synthetic intermediate [3]. The compound is catalogued as Enamine building block EN300-128423 and is available from multiple suppliers at purities ranging from 95% to 98% .

Why Generic Morpholine-4-carboxylate Intermediates Cannot Substitute for Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate in Multi-Step Synthesis


Superficially, many N-Boc-morpholine derivatives appear interchangeable as synthetic intermediates; however, substitution at the morpholine 3-position fundamentally alters reactivity, physicochemical properties, and downstream synthetic utility. The unsubstituted tert-butyl morpholine-4-carboxylate (CAS 220199-85-9, logP 1.19, MW 187.24) lacks both the steric bulk and the reactive ketone functionality present in the target compound [1]. The 2-oxocyclopentyl group confers a computed logP increase of approximately 0.45 units relative to the parent scaffold, altering partitioning behavior in extraction and chromatography workflows [2]. Analogs with different 3-substituents—such as tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS 473923-56-7, logP 1.90, MW 217.26), which bears an alcohol rather than a ketone—present orthogonal reactivity profiles that lead to divergent synthetic pathways . Similarly, the pyrrolidine-core analog tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate (CAS 2703780-32-7, MW 253.34) replaces the morpholine oxygen with a methylene unit, eliminating the hydrogen-bond acceptor capability of the morpholine ether and altering both conformational preferences and biological target engagement potential . These property differences mean that substitution of the target compound with a generic morpholine intermediate without systematic re-validation of reaction conditions, purification protocols, and final product specifications carries a material risk of synthetic failure or altered biological outcomes.

Quantitative Differential Evidence: Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate Versus Closest Structural Analogs


Evidence Item 1: Lipophilicity (LogP) Benchmarking Against the Parent N-Boc-Morpholine Scaffold

The target compound exhibits a computed logP of 1.64, compared to 1.19 for the unsubstituted parent tert-butyl morpholine-4-carboxylate [1]. This represents a logP increase of 0.45 units (+38%), attributable to the lipophilic contribution of the cyclopentanone ring. The logP value of the target compound falls within the optimal range (1–3) for CNS drug-likeness while remaining below the threshold (logP >5) associated with poor aqueous solubility and high metabolic liability. In contrast, the parent scaffold (logP 1.19) is more hydrophilic and may exhibit different extraction efficiency during liquid-liquid partitioning workflows, while the 3-hydroxymethyl analog (logP 1.90) is more lipophilic despite possessing a polar alcohol group, owing to differences in hydrogen-bonding contribution to the partition coefficient .

Lipophilicity Drug-likeness Scaffold optimization

Evidence Item 2: Molecular Weight and Scaffold Complexity Comparison for Fragment-Based Drug Design Applications

The target compound has a molecular weight of 269.34 g/mol (C₁₄H₂₃NO₄) . This places it at the upper boundary of traditional fragment-sized molecules (typically MW < 300 Da) while providing significantly greater scaffold complexity than the unsubstituted parent (MW 187.24, C₉H₁₇NO₃) . Compared to the pyrrolidine-core analog tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate (MW 253.34, C₁₄H₂₃NO₃), the target compound contains an additional oxygen atom in the heterocycle, increasing hydrogen-bond acceptor count from 3 to 4 and providing a polar surface area contribution from the morpholine ether that is absent in the pyrrolidine system . The cyclohexanone analog tert-butyl 3-(2-oxocyclohexyl)morpholine-4-carboxylate (C₁₅H₂₅NO₄, MW ~283.36) has a larger ring size, which may affect conformational flexibility and steric environment around the ketone .

Fragment-based drug discovery Molecular complexity Lead optimization

Evidence Item 3: Ketone Reactivity Handle—Differentiation from Non-Ketone 3-Substituted Morpholine Analogs

The 2-oxocyclopentyl substituent provides a reactive ketone carbonyl that is absent in the 3-hydroxymethyl analog (CAS 473923-56-7) . This ketone functionality enables several well-established derivatization pathways: (i) reductive amination with primary or secondary amines to generate substituted cyclopentylamines, (ii) Grignard or organolithium addition to produce tertiary alcohols, (iii) oxime/hydrazone formation for bioconjugation or metal chelation applications, and (iv) Wittig olefination to install alkene linkages [1]. The 3-hydroxymethyl analog, by contrast, is limited to esterification, etherification, or oxidation-to-aldehyde pathways before further elaboration. Additionally, the ketone introduces sp² geometry at the cyclopentane attachment point, creating a planar center that constrains the conformational flexibility of the C3-substituent compared to the freely rotating sp³-hydroxymethyl group [2]. This conformational restriction has potential implications for target binding entropy in medicinal chemistry applications.

Synthetic handle Ketone derivatization Chemical biology

Evidence Item 4: Vendor Purity Specifications and Quality Control Tiering

The target compound is commercially available at three distinct purity tiers across major suppliers: 95% (Enamine, catalog EN300-128423; also CymitQuimica, Ref. 3D-THC98064), 97% (MolCore, catalog MCM32344, specification NLT 97%), and 98% (Leyan, catalog 1552221) [1]. This purity stratification allows procurement teams to align quality requirements with application needs—95% for initial route scouting, 97% for library synthesis, and 98% for advanced intermediate campaigns requiring tighter impurity specifications. In comparison, the cyclohexanone analog tert-butyl 3-(2-oxocyclohexyl)morpholine-4-carboxylate (CAS 1695269-72-7) and the pyrrolidine analog (CAS 2703780-32-7) are listed with single-tier purity specifications only (typically 95%), offering less flexibility for quality-sensitive applications . The target compound is also listed as meeting ISO certification standards through MolCore, providing documented quality management system compliance for regulated pharmaceutical R&D environments .

Quality control Purity tiering Procurement standards

Evidence Item 5: Storage Stability and Handling—Crystalline Solid Advantage

The target compound is a white crystalline powder at ambient temperature with defined storage recommendations: short-term storage at −4°C (1–2 weeks) and long-term storage at −20°C (1–2 years) [1]. The crystalline solid form ensures consistent purity upon sampling and facilitates accurate weighing for stoichiometric reactions—a distinct practical advantage over oily or amorphous solid analogs. The Boc protecting group contributes to storage stability by masking the basic morpholine nitrogen, reducing the potential for amine-mediated degradation pathways such as oxidation or carbonate formation from atmospheric CO₂ [2]. The compound's solubility in organic solvents (as reported by multiple vendors) enables straightforward dissolution for reaction setup without requiring specialized solvent systems . While quantitative accelerated stability data (e.g., % degradation at 40°C/75% RH over defined intervals) are not publicly available for this specific compound, the crystalline morphology and Boc protection collectively support robust bench-top handling characteristics that are valued in multi-step synthesis workflows.

Storage stability Solid-state properties Laboratory logistics

Best-Fit Research and Industrial Application Scenarios for Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate (CAS 1443980-64-0)


Scenario 1: Medicinal Chemistry Fragment Elaboration Requiring Balanced Lipophilicity (logP ~1.6) and a Ketone Synthetic Handle

In hit-to-lead optimization campaigns where morpholine-containing fragments have been identified as binding to a target of interest, the target compound serves as an advanced intermediate that already incorporates both the morpholine core and a modifiable ketone functionality. Its computed logP of 1.64 (versus logP 1.19 for the parent N-Boc-morpholine scaffold) provides enhanced membrane permeability characteristics while remaining well within drug-like property space [1]. The ketone group enables rapid analog generation through reductive amination with diverse amine libraries, allowing medicinal chemists to explore structure-activity relationships (SAR) at the cyclopentane periphery without requiring de novo construction of the morpholine-cyclopentanone framework [2]. The availability of material at up to 98% purity from multiple ISO-certified suppliers supports progression from initial fragment growth through to advanced lead optimization without changing intermediate source .

Scenario 2: Multi-Step Synthesis of CNS-Targeted Compound Libraries Using Morpholine Pharmacophores

Morpholine is a recognized privileged scaffold in central nervous system (CNS) drug discovery, contributing to balanced solubility-permeability profiles and participating in key hydrogen-bonding interactions with biological targets [1]. The target compound, with its combined morpholine-cyclopentanone architecture and moderate lipophilicity (logP 1.64), is positioned for CNS library synthesis where blood-brain barrier penetration is a design objective. After Boc-deprotection under mild acidic conditions, the free morpholine amine can be functionalized through alkylation, acylation, or sulfonylation, while the cyclopentanone ketone remains available for parallel diversification [2]. This orthogonal protection strategy—where the Boc group and ketone are chemically distinguishable—enables sequential or simultaneous functionalization of both reactive centers, maximizing the chemical diversity accessible from a single advanced intermediate. The compound's crystalline solid form facilitates automated weighing and dispensing in library production settings, reducing the operational complexity associated with liquid or waxy intermediates .

Scenario 3: Agrochemical Research Requiring Heterocyclic Building Blocks with Conformational Constraints

In agrochemical discovery, conformational restriction is a design principle used to enhance target selectivity and metabolic stability [1]. The 2-oxocyclopentyl substituent on the target compound introduces sp² geometry at the point of attachment to the morpholine ring, reducing rotational freedom compared to flexible-chain substituents and potentially improving binding affinity through entropic stabilization [2]. The compound's well-defined reactivity profile—Boc protection for amine masking, ketone for nucleophilic derivatization—is compatible with diverse synthetic conditions commonly employed in agrochemical process development, including transition metal-catalyzed cross-coupling reactions [2]. Compared to the pyrrolidine-core analog (CAS 2703780-32-7), the target compound's morpholine oxygen provides an additional heteroatom for hydrogen-bonding interactions with biological targets, a feature that can be critical for potency in agrochemical target classes such as enzyme inhibitors or receptor modulators . The availability of multi-gram quantities from commercial suppliers supports the scale-up requirements typical of advanced agrochemical lead optimization .

Scenario 4: PROTAC and Targeted Protein Degradation Linker Chemistry

In proteolysis-targeting chimera (PROTAC) design, heterobifunctional molecules require carefully selected linkers and functional handles to connect the target-protein-binding moiety to the E3 ligase-recruiting moiety [1]. The target compound offers a morpholine core—frequently found in bioactive molecules—plus a ketone that can serve as an attachment point for linker elongation through reductive amination, oxime formation, or Grignard addition, generating diverse linker geometries [2]. The Boc group can be selectively removed to reveal the morpholine NH, which can then be elaborated independently, providing two distinct functionalization vectors on a single scaffold. The compound's logP of 1.64 contributes favorably to the overall physicochemical profile of the PROTAC construct, as excessively lipophilic intermediates can lead to poor solubility and non-specific binding in the final degrader molecule . The availability of ≥97% purity material from ISO-certified suppliers supports the stringent quality requirements of targeted protein degradation research, where impurity profiles must be well-controlled to avoid confounding biological assay results .

Quote Request

Request a Quote for Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.